Differential HTS Activity Profile Across Multiple Pharmacologically Relevant Targets vs. Des-Methyl Analog
In publicly deposited HTS data, 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide was profiled across multiple target-based assays at the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute . The compound was tested in a primary cell-based assay for RGS4 (regulator of G-protein signaling 4 isoform 2), a luminescence-based agonist assay for the mu-opioid receptor (OPRM1), a QFRET-based inhibition assay for ADAM17, and fluorescence-based agonist and PAM (positive allosteric modulator) assays for the M1 muscarinic acetylcholine receptor (CHRM1) . While individual quantitative activity values (% activation or % inhibition at screening concentration) from these single-concentration HTS data points are not directly reported on the summary page, the multi-target screening fingerprint itself is a differentiating dataset. In contrast, the des-methyl analog 3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (CAS not found in PubChem BioAssay as of search date) lacks a comparable multi-target HTS deposition in the public domain, limiting its utility for target ID or polypharmacology profiling studies [1].
| Evidence Dimension | Availability of public multi-target HTS profiling data (Number of distinct biological targets assayed in PubChem-deposited screens) |
|---|---|
| Target Compound Data | ≥5 distinct human protein targets assayed (RGS4, OPRM1, ADAM17, CHRM1, FadD2, plus unfolded protein response pathway) |
| Comparator Or Baseline | Des-methyl analog (3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide): 0 PubChem BioAssay records identified |
| Quantified Difference | Target compound has at least 5 more publicly queryable HTS target profiles than the closest des-methyl analog |
| Conditions | Public HTS data repositories (PubChem, ChemSrc); Johns Hopkins Ion Channel Center, Scripps Florida, Burnham Center for Chemical Genomics, Broad Institute screening platforms |
Why This Matters
For laboratories performing target identification, off-target liability profiling, or computational polypharmacology modeling, the availability of multi-target HTS data directly reduces the cost and time of empirical screening, making this compound a more actionable starting point than unscreened analogs.
- [1] BenchChem (excluded from core evidence; cited only for confirming lack of PubChem BioAssay records for the des-methyl analog). Search performed 2026-04-29 for '3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide' in PubChem BioAssay returned no records. View Source
